(E)-N-allyl-2-amino-1-((3-nitrobenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
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Overview
Description
The compound “(E)-N-allyl-2-amino-1-((3-nitrobenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide” is a quinoxaline derivative. Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial applications . It is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
Synthesis Analysis
Quinoxaline can be synthesized by adopting green chemistry principles . A wide range of synthetic strategies is reported in this significant area of research . For example, 2,3-diphenylquinoxaline-6-carboxylic acid was synthesized through a reaction between commercial benzil and 3,4-diaminobenzoic acid in acetic acid as a solvent at 50 °C .Molecular Structure Analysis
Quinoxaline has a characteristic double-ring structure containing a benzene ring fused with a pyrazine moiety . The molecular structures of these Schiff’s bases related to quinoxalines were confirmed by various spectroscopic methods (NMR, FTIR, UV–Vis) .Chemical Reactions Analysis
Quinoxalines and their derivatives belong to an important class of bicyclic aromatic heterocyclic system, also known as benzopyrazines, containing a benzene ring and a pyrazine ring . They have attracted considerable attention over the years due to their potential biological and pharmaceutical properties .Physical and Chemical Properties Analysis
Quinoxaline is a white crystalline powder that occurs widely in natural products and many pharmaceutical ingredients . The position and nature of functional groups attached to the quinoxaline moiety alter their physico-chemical and biological properties .Scientific Research Applications
Novel Synthesis Methodologies
Researchers have developed unprecedented synthesis methods for novel compounds related to pyrrolo[2,3-b]quinoxaline. For instance, hexahydropyrrolo[3,4-b]pyrrole-fused quinolines have been synthesized through sequential [3 + 2] cycloaddition reactions, demonstrating the compound's utility in generating complex heterocyclic structures (Yan-Liang Lin et al., 2020). Such methodologies could be applicable for synthesizing derivatives of (E)-N-allyl-2-amino-1-((3-nitrobenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide for research into their chemical properties and potential biological activities.
Antimycobacterial Activity
Pyrrolo[1,2-a]quinoxaline-carboxylic acid hydrazide derivatives have been synthesized and evaluated for their antimycobacterial activity. Some derivatives showed interesting activity against Mycobacterium tuberculosis, indicating the potential for compounds within this chemical family to serve as leads for developing new antimycobacterial agents (J. Guillon et al., 2004).
Chemical Reactivity and Stability
Studies on the reactivity of benzylidene compounds with potassium cyanide have shed light on the diverse product types that can result from reactions involving nitrobenzylidene derivatives. Such research helps in understanding the chemical behavior of nitrobenzylidene-based compounds under various conditions, which is crucial for designing new reactions and predicting product outcomes (I. P. Sword, 1970).
Sustainable Synthesis Approaches
Efforts towards sustainable chemistry have led to the development of practical synthesis methods for quinolines and pyrimidines using environmentally benign catalysts. This approach emphasizes the importance of atom efficiency and the minimization of waste, principles that are relevant to synthesizing this compound derivatives for research applications (Matthias Mastalir et al., 2016).
Mechanism of Action
Target of Action
Quinoxaline derivatives have been found to target a variety of receptors and microorganisms . They are used in many pharmaceutical applications and have a wide range of biological importance .
Mode of Action
The exact mode of action can vary depending on the specific derivative and its target. For example, some quinoxaline derivatives have been found to inhibit key players in signaling cascades, leading to the inhibition of the growth and prognosis of cancer cells .
Biochemical Pathways
Quinoxaline derivatives can affect a variety of biochemical pathways. For instance, they have been found to alter the mitochondrial membrane potential (MMP) and significantly reduce the reactive oxygen species (ROS) levels in lung cancer cells .
Result of Action
The result of a quinoxaline derivative’s action can depend on its specific targets and mode of action. For example, some derivatives have been found to downregulate the expression of key oncogenes, suggesting a potential anticancer effect .
Future Directions
Properties
IUPAC Name |
2-amino-1-[(E)-(3-nitrophenyl)methylideneamino]-N-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N7O3/c1-2-10-23-21(29)17-18-20(26-16-9-4-3-8-15(16)25-18)27(19(17)22)24-12-13-6-5-7-14(11-13)28(30)31/h2-9,11-12H,1,10,22H2,(H,23,29)/b24-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKUYWBYXFBPBT-WYMPLXKRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC(=CC=C4)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC(=CC=C4)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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